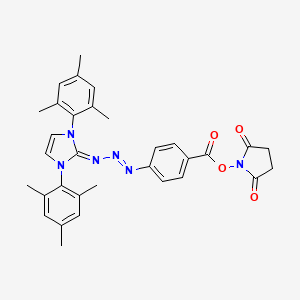
2-Bromo-5-nitromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-nitromandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with a mandelic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitromandelic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Hydrolysis: The nitrated product is then subjected to hydrolysis to introduce the carboxylic acid group.
Bromination: The hydrolyzed product undergoes bromination to introduce the bromine atom at the desired position.
Recrystallization: The final product is purified through recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and minimize production costs. The steps include nitration, hydrolysis, bromination, and purification, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-5-nitromandelic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the mandelic acid moiety.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a chloro and methoxycarbonyl group instead of the nitro and mandelic acid groups.
Uniqueness
2-Bromo-5-nitromandelic acid is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrNO5 |
|---|---|
Poids moléculaire |
276.04 g/mol |
Nom IUPAC |
2-(2-bromo-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clé InChI |
BFKUBRFLZLWVSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



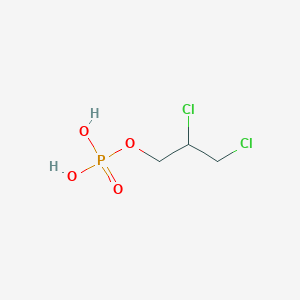
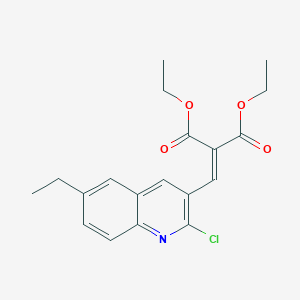
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
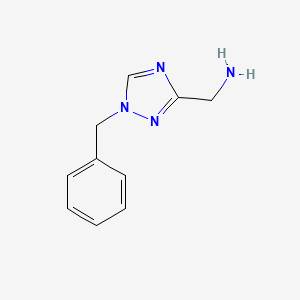
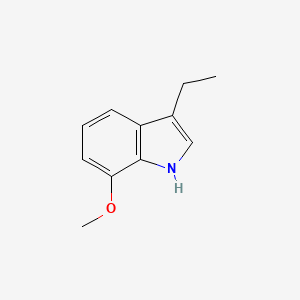

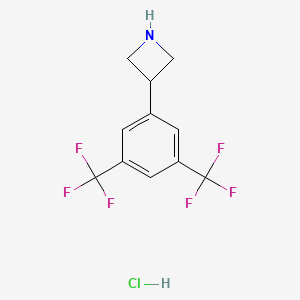
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
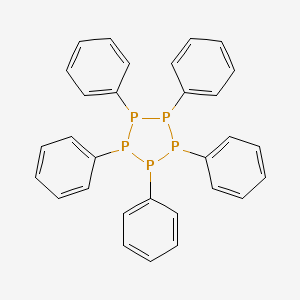

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
